![molecular formula C15H18N2O3S B2988596 Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate CAS No. 422526-40-7](/img/structure/B2988596.png)
Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and its uses. For example, a compound named “3-mercapto-3-methylbutyl formate” is used in currant, blackcurrant, buchu, tropical flavours, and also in coffee and savoury flavours .
Synthesis Analysis
The synthesis of a compound often involves various chemical reactions. For instance, the Fisher esterification method is commonly used for synthesizing esters, which involves refluxing a carboxylic acid and an alcohol in the presence of a concentrated acid catalyst .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. The structure is often represented as a 2D or 3D model .Chemical Reactions Analysis
The analysis of chemical reactions involves understanding the reactants, products, and the conditions under which the reaction occurs. For example, the Fisher esterification reaction involves initial protonation of the carboxyl group, nucleophilic attack by the hydroxyl, proton transfer, and loss of water followed by loss of the catalyzing acid to produce the ester .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and reactivity .Scientific Research Applications
Synthesis Techniques and Chemical Properties
- The synthesis of polyhydroquinoline derivatives utilizing 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst demonstrates an efficient method for creating complex quinazoline derivatives, which may be applicable to the synthesis of Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate (Khaligh, 2014). This process highlights the importance of catalyst selection in synthesizing specific quinazoline derivatives with high yield and efficiency.
Biological and Pharmacological Activities
- Quinazoline derivatives have shown potential biological properties, including the inhibition of monoamine oxidase (MAO) and antitumor activities. This suggests that Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate could be researched for similar biological effects (Markosyan et al., 2008).
Chemical Reactions and Mechanisms
- The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate leading to a complex [1,2,3]triazolo[1,5-a]quinoline derivative emphasizes the diversity of reactions that quinazoline compounds can undergo. Such chemical versatility indicates that Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate might be a precursor or intermediate in synthesizing other biologically active compounds (Pokhodylo & Obushak, 2019).
Safety and Hazards
properties
IUPAC Name |
methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-9(2)6-7-17-13(18)11-5-4-10(14(19)20-3)8-12(11)16-15(17)21/h4-5,8-9H,6-7H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEWFFVLIMXJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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